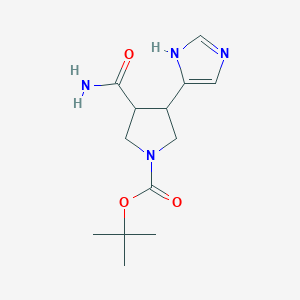

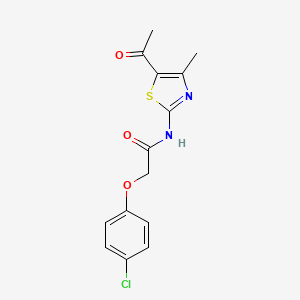

![molecular formula C16H23N3O B2537472 2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide CAS No. 861428-64-0](/img/structure/B2537472.png)

2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .Molecular Structure Analysis

The benzimidazole moiety is a bicyclic heterocycle consisting of fused benzene and imidazole rings . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation, among others .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. Generally, benzimidazoles are solid at room temperature and have good solubility in polar solvents .Scientific Research Applications

Organic Synthesis and Catalytic Activity

The synthesis of pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, derived from reactions involving benzimidazole derivatives, demonstrates significant applications in organic synthesis, particularly in Heck-type coupling reactions. These compounds, through their structured coordination and catalytic properties, facilitate the formation of complex organic structures, underscoring the versatility of benzimidazole derivatives in catalysis and organic synthesis (Hahn et al., 2005).

Antimicrobial Screening

Research on benzimidazole heterocycles has shown that these compounds exhibit antimicrobial activity against various bacteria and yeast. The synthesis of new benzimidazole heterocycles and their incorporation into different molecular frameworks highlight the potential of such derivatives in developing new antimicrobial agents. This suggests a valuable application in pharmaceuticals, where these compounds can serve as foundational structures for the development of drugs targeting specific microbial infections (Fahmy et al., 2001).

Molecular Structure and Reaction Studies

Studies on benzimidazole derivatives have also focused on their molecular structures and reaction mechanisms. For instance, research on dabigatran etexilate tetrahydrate, which includes benzimidazole rings in its structure, provides insights into the molecular arrangement, hydrogen bonding, and crystal structures. Such studies are crucial for understanding the physicochemical properties of these compounds, which in turn influences their application in drug design and material science (Liu et al., 2012).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. They have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Future Directions

The field of benzimidazole derivatives is a vibrant area of research, with new compounds being synthesized and tested for various biological activities. Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the potency and selectivity of these compounds .

properties

IUPAC Name |

2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-4-11-19-14-8-6-5-7-13(14)18-15(19)9-10-17-16(20)12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVETZNQSOZNNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride](/img/structure/B2537390.png)

![2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2537391.png)

![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2537402.png)

![(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2537405.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2537406.png)

![2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2537407.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)

![Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2537411.png)